molecular formula C9H6FNO4 B12986513 5-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid

5-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid

Cat. No.: B12986513
M. Wt: 211.15 g/mol
InChI Key: ZMXDHVKMQVXIRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid typically involves the cyclization of 2-aminophenol with appropriate fluorinated carboxylic acid derivatives. One common method includes the reaction of 2-aminophenol with this compound chloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Catalysts such as palladium or copper complexes are often employed to facilitate the cyclization and fluorination steps .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, its anticancer activity may be attributed to the inhibition of topoisomerase enzymes, which are crucial for DNA replication .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-1-methyl-2-oxo-3-(2-oxochroman-4-yl)indolin-3-yl acetate
  • 2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids
  • Oxazole derivatives

Uniqueness

5-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid stands out due to its unique fluorinated structure, which imparts distinct electronic properties. This makes it particularly valuable in medicinal chemistry for the development of drugs with enhanced bioavailability and target specificity .

Properties

Molecular Formula

C9H6FNO4

Molecular Weight

211.15 g/mol

IUPAC Name

5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid

InChI

InChI=1S/C9H6FNO4/c1-11-7-5(15-9(11)14)3-2-4(10)6(7)8(12)13/h2-3H,1H3,(H,12,13)

InChI Key

ZMXDHVKMQVXIRQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2C(=O)O)F)OC1=O

Origin of Product

United States

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